1-溴甲基-3-氯-5-碘苯

描述

1-Bromo-3-chloro-5-iodobenzene is a compound with the molecular formula C6H3BrClI . It has an average mass of 317.349 Da and a monoisotopic mass of 315.815125 Da . It is also known by other names such as 1-Brom-3-chlor-5-iodbenzol, 1-Bromo-3-chloro-5-iodobenzène, and Benzene, 1-bromo-3-chloro-5-iodo- .

Molecular Structure Analysis

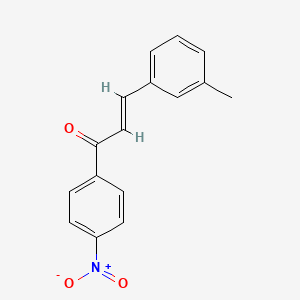

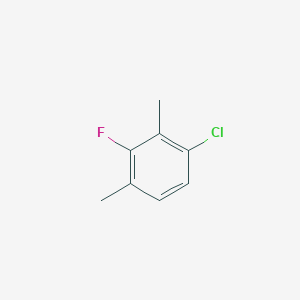

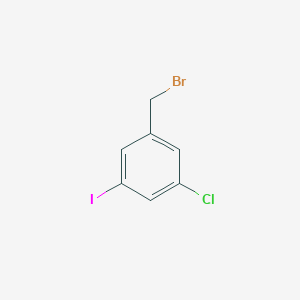

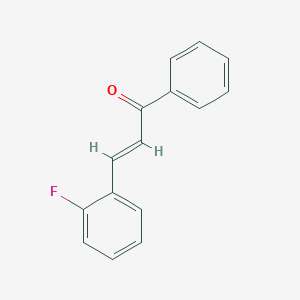

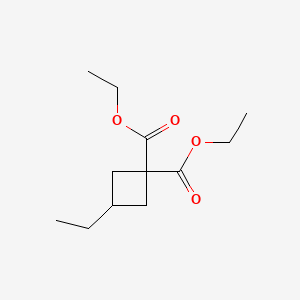

The molecular structure of 1-Bromo-3-chloro-5-iodobenzene consists of a benzene ring substituted with bromo, chloro, and iodo groups . The exact positions of these substituents on the benzene ring can be determined by specific naming conventions in organic chemistry.Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-iodobenzene has a molecular weight of 317.35 . It has a density of 2.273 g/cm3 and a boiling point of 280.408 °C at 760 mmHg .科学研究应用

非肽类小分子拮抗剂的合成

该化合物已被用于合成苯甲酰胺衍生物,其充当非肽类 CCR5 拮抗剂。这些衍生物由 1-氯-4-(氯甲基)苯和 5-溴-2-羟基苯甲醛通过一系列反应合成,包括消除、还原和溴化。合成产物被表征并测试其生物活性,证明了它们在治疗剂开发中的潜力 (H. Bi, 2015)。

晶体结构分析

1-溴甲基-3-氯-5-碘苯及其衍生物已被研究其晶体结构,以了解其超分子特征。这些研究包括对氢键、π-π 相互作用和 N⋯I 接触的研究,这对于设计具有特定性质的材料至关重要。对这些化合物的分析有助于理解分子相互作用和堆积基序,这对于新材料的开发至关重要 (Timo Stein, F. Hoffmann, M. Fröba, 2015)。

构象研究

还对与 1-溴甲基-3-氯-5-碘苯相关的化合物的构象性质进行了研究。对碳-卤素伸缩频率、偶极矩和卤代甲基环己烷及其相关化合物的构象的研究提供了对这些分子的构象偏好和能量性质的见解。这项研究有助于理解分子结构和反应性,这有利于在各种化学环境中合成和应用此类化合物 (C. Altona, H. J. Hageman, E. Havinga, 2010)。

CCR5 拮抗剂的开发

该化合物在新型 CCR5 拮抗剂的开发中发挥了作用,这在治疗 HIV 等疾病方面非常重要。通过与各种中间体的反应,研究人员已经能够合成和表征新的非肽类 CCR5 拮抗剂,展示了该化合物在药物化学研究中的效用 (Cheng De-ju, 2014)。

作用机制

Target of Action

This compound is often used as a reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions .

Mode of Action

3-Chloro-5-iodobenzyl bromide is a halogenated compound that can participate in various organic reactions. Its mode of action is typically through nucleophilic substitution or coupling reactions . In these reactions, the bromide ion is a good leaving group, which allows the benzyl carbon to form bonds with nucleophiles .

Biochemical Pathways

It’s worth noting that this compound can be used in suzuki-miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds in organic synthesis .

Result of Action

The molecular and cellular effects of 3-Chloro-5-iodobenzyl bromide’s action are largely dependent on the context of its use. In organic synthesis, it can facilitate the formation of new carbon-carbon bonds, leading to the creation of complex organic molecules .

属性

IUPAC Name |

1-(bromomethyl)-3-chloro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCONICDGVAQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)